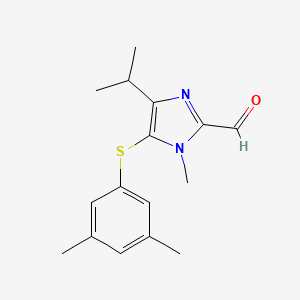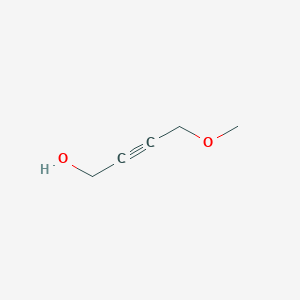
Benzyl 2-(cyclopentylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(cyclopentylamino)acetate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a phenylmethyl group attached to the nitrogen atom of a cyclopentylglycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 2-(cyclopentylamino)acetate can be synthesized through several synthetic routes. One common method involves the reaction of phenylmethylamine with cyclopentylglycine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(cyclopentylamino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the nucleophile used but can include various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(cyclopentylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(cyclopentylamino)acetate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmethyl N-cyclohexylglycinate
- Phenylmethyl N-cyclopropylglycinate
- Phenylmethyl N-cyclobutylglycinate
Uniqueness
Benzyl 2-(cyclopentylamino)acetate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may result in different reactivity and interaction with biological targets, making it a compound of particular interest in research.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
benzyl 2-(cyclopentylamino)acetate |
InChI |
InChI=1S/C14H19NO2/c16-14(10-15-13-8-4-5-9-13)17-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |
Clave InChI |
SXPQNXBRILCALP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1r,4r)-4-Hydroxycyclohexyl]acetonitrile](/img/structure/B8726950.png)







![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B8727027.png)
![2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B8727029.png)

![methyl N-[(1-benzylpiperidin-4-yl)carbamoyl]-L-phenylalaninate](/img/structure/B8727035.png)
